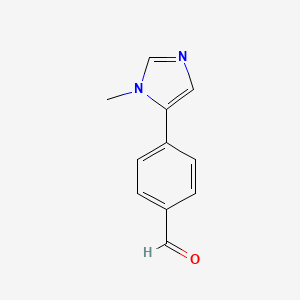

4-(1-methyl-1H-imidazol-5-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylimidazol-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-8-12-6-11(13)10-4-2-9(7-14)3-5-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIPWUOEEZHYLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1 Methyl 1h Imidazol 5 Yl Benzaldehyde and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches focus on constructing the target molecule by either forming the aryl-imidazole bond on a pre-formed imidazole (B134444) ring or by modifying a functional group on a molecule that already contains the core imidazolyl-benzaldehyde structure.

N-Arylation Strategies for Imidazole Functionalization

N-arylation represents a powerful method for creating a bond between a nitrogen atom of the imidazole ring and an aromatic system. While the target compound is a C-arylated imidazole, the principles of N-arylation are foundational in imidazole chemistry. For instance, the synthesis of the isomeric compound 4-(1H-imidazol-1-yl)benzaldehyde is achieved in high yield through the treatment of 4-bromobenzaldehyde (B125591) with imidazole. nih.gov This reaction typically occurs in an aprotic solvent and is facilitated by a base, such as potassium carbonate, and a copper(I) catalyst. nih.gov

The synthesis of C-arylated imidazoles, such as the title compound, often requires alternative cross-coupling strategies like Suzuki or Stille coupling. This would involve reacting a halogenated imidazole, for example, 5-bromo-1-methyl-1H-imidazole, with a corresponding arylboronic acid, like 4-formylphenylboronic acid, in the presence of a palladium catalyst.

Table 1: Example of Copper-Catalyzed N-Arylation for Imidazole Derivatives

| Imidazole Reactant | Aryl Halide | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Imidazole | 4-Bromobenzaldehyde | Copper(I) | K₂CO₃ | Aprotic Solvent | High | nih.gov |

Condensation Reactions with Aldehyde and Imidazole Precursors

Condensation reactions are a cornerstone for modifying aldehyde functionalities and building larger molecules. In the context of 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde, the aldehyde group is a prime site for such transformations. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base (like NaOH) or acid to form a chalcone (B49325). mdpi.com This methodology can be used to synthesize derivatives from the title compound. For example, reacting 4-(1H-imidazol-1-yl)benzaldehyde with 4'-methylacetophenone (B140295) using aqueous sodium hydroxide (B78521) in methanol (B129727) yields (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. mdpi.com

Furthermore, the aldehyde group on imidazole-carbaldehydes can react with various amines to form Schiff bases. For instance, new Schiff's base derivatives have been created by reacting 5-((1H-imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-amine with various aromatic aldehydes in ethanol, using glacial acetic acid as a catalyst. academiaone.org Similarly, 4-methyl-5-imidazolecarbaldehyde can be condensed with 1,2-diaminobenzene, which can then be cyclized to form benzimidazole (B57391) derivatives. dergipark.org.trresearchgate.net

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. researchgate.net These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. researchgate.netacs.org

Cyclocondensation Reactions Utilizing Diketones, Aldehydes, and Ammonium (B1175870) Acetate (B1210297)

The Debus-Radziszewski imidazole synthesis is a classic and widely used multicomponent reaction for preparing substituted imidazoles. wikipedia.org It involves the cyclocondensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (B1221849) (typically from ammonium acetate). wikipedia.orgnih.gov This reaction can be adapted to produce tri- and tetrasubstituted imidazoles. nih.govscielo.org.mx

To synthesize a derivative structurally related to the title compound, one could react benzil, a substituted benzaldehyde (B42025), and ammonium acetate. researchgate.netresearchgate.net The use of a primary amine instead of ammonia allows for the synthesis of N-substituted imidazoles. wikipedia.org These reactions are often facilitated by catalysts and can be performed under various conditions, including microwave irradiation, to enhance yields and reduce reaction times. researchgate.netresearchgate.net

Table 2: Examples of Debus-Radziszewski Type Reactions for Imidazole Synthesis

| 1,2-Dicarbonyl | Aldehyde | Nitrogen Source | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzil | Aromatic Aldehydes | Ammonium Acetate | Microwave, H₂O | Cr₂O₃ Nanoparticles | Excellent | researchgate.net |

| Benzil | Aromatic Aldehydes | Ammonium Acetate | Sonication (20 min) | CoFe₂O₄ NPs | up to 95% | nih.gov |

| 1,2-Diketone | Aldehydes | Ammonium Acetate | Solvent-free | N-Bromosuccinimide (NBS) | High | scielo.org.mx |

One-Pot Synthetic Routes

The development of one-pot synthetic routes is a significant focus in modern organic chemistry, aligning with the principles of green chemistry. Many MCRs for imidazoles are inherently one-pot procedures. organic-chemistry.org For example, a four-component, one-pot synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved by heating a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

Another approach involves the acid-promoted multicomponent reaction of an internal alkyne, an aldehyde, and an aniline (B41778) to produce highly substituted imidazole scaffolds in good to excellent yields without the need for a metal catalyst. acs.org These one-pot methods offer significant advantages by minimizing purification steps and reducing chemical waste.

Catalytic Systems in Synthesis

The choice of catalyst is crucial in the synthesis of imidazoles, often dictating the reaction's efficiency, selectivity, and environmental impact. researchgate.net A wide array of catalytic systems has been developed, ranging from metal-based catalysts to organocatalysts and green alternatives.

Metal-based catalysts are widely employed. Copper catalysts are effective for N-arylation reactions, while zinc-based heterogeneous catalysts are noted for their non-toxic, affordable, and reusable properties in various MCRs. organic-chemistry.orgresearchgate.net Other metals like ruthenium, iron, and cobalt have also been successfully used. nih.govrsc.org For example, ZnFe₂O₄ nanoparticles can catalyze the reaction of aldehydes, benzil, and primary amines to yield tetrasubstituted imidazoles. rsc.org

In recent years, organocatalysis has emerged as a powerful, metal-free alternative. tandfonline.com Simple organic molecules like benzoic acid, DABCO, and even ascorbic acid (Vitamin C) have been shown to effectively catalyze the multicomponent synthesis of substituted imidazoles. organic-chemistry.orgtandfonline.com Additionally, eco-friendly options such as ionic liquids and deep eutectic solvents (e.g., urea-ZnCl₂) are gaining traction as both catalysts and reaction media. organic-chemistry.orgresearchgate.netrsc.org

Table 3: Overview of Catalytic Systems for Imidazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Advantages | Reference(s) |

|---|---|---|---|---|

| Metal-Based | Copper (Cu) salts | N-Arylation, Cycloaddition | High efficiency, good yields | organic-chemistry.org |

| Zinc (Zn) compounds | Multicomponent Condensation | Non-toxic, reusable, affordable | researchgate.netrsc.org | |

| Chromium (Cr₂O₃) NPs | Multicomponent Condensation | High yields, short reaction times | researchgate.net | |

| Iron/Cobalt (CoFe₂O₄) NPs | Multicomponent Condensation | Paramagnetic, high yields, reusable | nih.gov | |

| Organocatalyst | Benzoic Acid | Multicomponent Reaction | Metal-free, high functional group tolerance | organic-chemistry.org |

| DABCO | Multicomponent Condensation | Mild, efficient | tandfonline.com | |

| Ascorbic Acid (Vit C) | Multicomponent Reaction | Environmentally friendly, solvent-free | tandfonline.com | |

| Green/Novel | Ionic Liquid ([EMIm][BH₃CN]) | Multicomponent Condensation | Efficient, high yields under microwave | researchgate.net |

Role of Lewis and Brønsted Acid Catalysts

Acid catalysis plays a fundamental role in the formation of the imidazole ring, typically by activating reactants in multicomponent condensation reactions.

Brønsted acids , such as benzoic acid or trifluoroacetic acid, are effective in catalyzing the multicomponent reactions that form substituted imidazoles. nih.govorganic-chemistry.org They function by protonating carbonyl and imine intermediates, thereby increasing their electrophilicity and facilitating the requisite cyclization and dehydration steps. mdpi.com For example, benzoic acid has been shown to catalyze the reaction of vinyl azides, aromatic aldehydes, and aromatic amines to yield 1,2,5-trisubstituted imidazoles under metal-free conditions. organic-chemistry.org

Lewis acids activate carbonyl compounds towards nucleophilic attack, a key step in many imidazole synthesis pathways. mdpi.com For instance, chiral N,N'-dioxide metal complexes functioning as Lewis acids have been used to catalyze asymmetric reactions on β,γ-unsaturated 2-acyl imidazoles. nih.gov In the context of multicomponent reactions, catalysts like SO₄²⁻/Y₂O₃ can be employed to form tetrasubstituted imidazoles, where the catalyst is believed to activate carbonyls for condensation. mdpi.com The table below summarizes various acid catalysts used in the synthesis of substituted imidazoles.

| Catalyst Type | Example Catalyst | Reaction Type | Product Type | Ref. |

| Brønsted Acid | Benzoic Acid | Multicomponent Reaction | 1,2,5-Trisubstituted Imidazoles | organic-chemistry.org |

| Brønsted Acid | Trifluoroacetic Acid | 1,3-Dipolar Cycloaddition | 1,2,4,5-Tetrasubstituted Imidazoles | organic-chemistry.org |

| Lewis Acid | Chiral Rh Complex | Conjugate Addition | Optically Active Imidazole Derivatives | acs.org |

| Lewis Acid | SO₄²⁻/Y₂O₃ | Multicomponent Condensation | 1,2,4,5-Tetrasubstituted Imidazoles | mdpi.com |

Transition Metal Catalysis (e.g., Copper) in Imidazole Formation

Transition metal catalysis is indispensable for the synthesis of aryl-substituted imidazoles, particularly for achieving the specific C-5 arylation required for this compound.

Palladium-catalyzed cross-coupling reactions , especially the Suzuki-Miyaura reaction, represent one of the most powerful and regioselective methods for this purpose. This strategy involves the coupling of a halogenated imidazole derivative, such as 5-chloro- or 5-bromo-1-methyl-imidazole, with an appropriately substituted arylboronic acid. For instance, 5-aryl-1-methyl-4-nitroimidazoles have been synthesized in good yields by the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids, using a palladium(II) catalyst. nih.govnih.gov This approach ensures that the aryl group is installed exclusively at the C-5 position. To synthesize the target compound, 4-formylphenylboronic acid would be the ideal coupling partner. Direct C-H arylation, also catalyzed by palladium, offers an alternative route where a C-H bond on the imidazole ring is directly coupled with an aryl halide, and methods for the regioselective C-5 arylation of 1-aryl-imidazoles have been developed. nih.gov

Copper catalysis is also prominent in imidazole synthesis, though it is more commonly associated with N-arylation reactions under Ullmann-type conditions. organic-chemistry.org However, copper catalysts are also employed in multicomponent reactions. For example, copper sulfate (B86663) has been used to catalyze the one-pot synthesis of multisubstituted imidazoles from arylacetic acids, N-arylbenzamidines, and nitroalkanes. organic-chemistry.org

The following table details examples of transition metal-catalyzed syntheses of C-arylated imidazoles.

| Catalyst System | Reaction Type | Substrates | Product | Yield | Ref. |

| Pd(PPh₃)₂Cl₂ / K₂CO₃ | Suzuki Coupling | 5-chloro-1-methyl-4-nitroimidazole + Arylboronic acid | 5-aryl-1-methyl-4-nitroimidazole | Good | nih.govnih.gov |

| PdCl₂(dppf) | Suzuki Coupling | 4(5)-bromo-1H-imidazole + Arylboronic acid | 4(5)-aryl-1H-imidazole | Good | acs.org |

| Pd(OAc)₂ / AsPh₃ | Direct C-H Arylation | 1-aryl-1H-imidazole + Aryl iodide | 1,5-diaryl-1H-imidazole | Moderate-Good | nih.gov |

| CuI / Base-free | Direct C-H Arylation | 4(5)-aryl-1H-imidazole + Aryl bromide | 2,4(5)-diaryl-1H-imidazole | Moderate-Good | acs.org |

Heterogeneous and Nanocatalysis Approaches

To enhance catalyst reusability and simplify product purification, significant research has focused on heterogeneous and nanocatalysis. These catalysts often consist of metal nanoparticles supported on materials like silica, alumina, or magnetic nanoparticles.

For imidazole synthesis, various nanocatalysts have been developed that can be easily recovered, often using an external magnet, and reused multiple times without a significant loss of activity. Examples include cobalt oxide (Co₃O₄) nanoparticles, which act as a reusable Lewis acid catalyst for the multi-component synthesis of tetrasubstituted imidazoles under ultrasonic irradiation. Similarly, Fe₃O₄@SiO₂-based magnetic nanoparticles have been functionalized to serve as efficient catalysts for imidazole synthesis. mdpi.com While specific applications of these catalysts for the synthesis of this compound are not widely reported, they represent a sustainable and efficient approach for producing the core imidazole scaffold and its derivatives.

Synthetic Route Optimization and Efficiency Studies

Optimizing synthetic routes is crucial for making target compounds accessible on a larger scale. This involves strategies to maximize yield and ensure the correct regiochemical outcome.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound and related compounds.

Catalyst and Ligand Selection: In transition metal-catalyzed reactions, the choice of the metal precursor and the associated ligand is critical. For Suzuki couplings, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have been found to be highly effective, providing high yields in short reaction times. nih.gov

Reaction Conditions: The use of non-conventional energy sources can significantly improve reaction efficiency. Microwave irradiation has been shown to accelerate the synthesis of tetrasubstituted imidazoles, often leading to higher yields in shorter times compared to conventional heating. jk-sci.com Similarly, solvent-free conditions or the use of environmentally benign solvents like water can also enhance efficiency and simplify workup. nih.govnih.gov

One-Pot Procedures: Combining multiple synthetic steps into a single operation (a "one-pot" reaction) minimizes handling losses and reduces waste. Multicomponent reactions, which form the imidazole ring from several starting materials in one step, are a prime example of this strategy. organic-chemistry.org

Precursor Strategy: An efficient route to the target aldehyde involves the oxidation of the corresponding alcohol, (1-methyl-1H-imidazol-5-yl)methanol. chemicalbook.comguidechem.com The yield of the final aldehyde is therefore dependent on the efficiency of this oxidation step, for which a variety of mild oxidizing agents can be screened.

Regioselectivity Control in Imidazole Substitutions

Achieving the correct 1,5-substitution pattern is arguably the most critical challenge in synthesizing this compound. The inherent reactivity of the imidazole ring can lead to mixtures of isomers if not properly controlled.

N-Alkylation Control: If starting with a C-5 substituted imidazole (e.g., 4(5)-formylphenyl-imidazole), subsequent N-methylation can occur at either of the two nitrogen atoms, leading to a mixture of the desired 1,5-isomer and the undesired 1,4-isomer. While methods for regioselective N-alkylation exist, they often require careful control of conditions and protecting groups. A more direct route involves the N-methylation of 5-formyl-imidazole using a reagent like trifluoromethanesulfonic acid methyl ester, which has been shown to produce the desired 1-methyl-1H-imidazole-5-carboxaldehyde. guidechem.com

Directed C-H Functionalization: Direct electrophilic substitution on 1-methyl-imidazole typically occurs at the C2 position due to its higher acidity. To achieve substitution at C5, a directing group or a specialized catalytic system is necessary. Palladium-catalyzed direct arylation has been developed to favor C5 functionalization, providing a pathway to 1,5-diaryl-imidazoles. nih.gov

Cross-Coupling with Halogenated Imidazoles: The most robust and widely used method for ensuring perfect regioselectivity is the use of a pre-functionalized imidazole. Starting with a C5-halogenated precursor, such as 5-bromo-1-methyl-imidazole or 5-chloro-1-methyl-imidazole, a transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Heck) will occur exclusively at the C5 position. nih.govnih.govacs.org This strategy definitively circumvents the issue of forming isomeric mixtures and is the premier method for the regiocontrolled synthesis of 1,5-disubstituted imidazoles like the target compound.

Chemical Reactivity and Transformation Pathways of 4 1 Methyl 1h Imidazol 5 Yl Benzaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde's carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction class allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.com While specific studies on 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde are not extensively detailed, the general mechanism involves the reaction of the aldehyde with a phosphonium (B103445) ylide. masterorganicchemistry.com This process is a cornerstone of organic synthesis for creating carbon-carbon double bonds. masterorganicchemistry.com Mechanochemical methods, such as high-energy ball milling, have been shown to facilitate ultra-fast Wittig reactions under solvent-free conditions. researchgate.net

Grignard and Organolithium Reactions: Grignard reagents and organolithium compounds are potent nucleophiles that readily add to aldehydes to form secondary alcohols. This reaction is a fundamental C-C bond-forming strategy.

Cyanohydrin Formation: The addition of hydrogen cyanide to the aldehyde group yields a cyanohydrin. This reaction is often catalyzed by a base and provides a route to α-hydroxy acids and other valuable synthetic intermediates.

N-heterocyclic imines (NHIs) have been shown to catalyze the nucleophilic addition of various silyl-based nucleophiles to benzaldehyde (B42025), highlighting a potential catalytic route for such transformations. researchgate.net

Condensation Reactions (e.g., Claisen-Schmidt, Schiff Base Formation)

Condensation reactions involving the aldehyde group are pivotal for constructing larger, more complex molecules.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone (a chalcone). wikipedia.orgnih.gov The reaction is a type of crossed aldol (B89426) condensation. wikipedia.orgnih.gov Studies have explored the use of various catalysts, including solid NaOH and mixed oxides, to facilitate this transformation. nih.govmdpi.com Micellar media, using surfactants like CTAB and Tween 80, have also been employed as a greener alternative to traditional organic solvents for chalcone (B49325) synthesis. nih.gov

Knoevenagel Condensation: This reaction occurs between an aldehyde and a compound with an active methylene (B1212753) group, catalyzed by a weak base. nih.govnih.gov The products are often α,β-unsaturated dicarbonyl compounds or their analogs. nih.gov Imidazole-based deep eutectic solvents and ionic liquids have been shown to be effective catalysts for this reaction, sometimes proceeding rapidly at room temperature. researchgate.netaston.ac.uk

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases (imines). derpharmachemica.com This condensation is a reversible reaction that typically involves the elimination of a water molecule. Schiff bases derived from imidazole (B134444) aldehydes are of interest for their potential biological activities. niscpr.res.inniscpr.res.in For instance, new Schiff bases have been synthesized from 4-(imidazol-1-yl)benzaldehyde and characterized for their antimicrobial properties. niscpr.res.inniscpr.res.in

Interactive Data Table: Condensation Reactions of Benzaldehydes

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

| Claisen-Schmidt | Benzaldehyde | Acetophenone (B1666503) | NaOH | Chalcone |

| Knoevenagel | Benzaldehyde | Malononitrile | Imidazole-based DES | α,β-Unsaturated dinitrile |

| Schiff Base | 4-(Imidazol-1-yl)benzaldehyde | 2-Toluidine | Green Synthesis | Imine |

Oxidation and Reduction Transformations

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can convert the aldehyde group into a carboxylic acid, yielding 4-(1-methyl-1H-imidazol-5-yl)benzoic acid.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [4-(1-methyl-1H-imidazol-5-yl)phenyl]methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The aldehyde group of similar compounds like 4-bromo-2-(1H-imidazol-1-yl)benzaldehyde can be reduced to an alcohol using sodium borohydride. evitachem.com

Reactivity of the Imidazole Ring

The imidazole ring possesses aromatic character and contains two nitrogen atoms, which confer both electrophilic and nucleophilic reactivity to the system.

Electrophilic Aromatic Substitution on the Imidazole Core

The imidazole ring can undergo electrophilic substitution, although the reactivity is influenced by the substituents and the reaction conditions. In general, imidazole is more susceptible to electrophilic attack than pyrazole (B372694). quora.com

Nitration: The nitration of 1-methylimidazole (B24206) can lead to a mixture of nitro-substituted products. For example, the nitration of 1-methylimidazole can yield 1-methyl-5-nitroimidazole (B135252) and 1-methyl-4-nitroimidazole. nih.gov Under stronger nitrating conditions, further nitration can occur to produce dinitro and trinitro derivatives, though sometimes this can lead to oxidation of the imidazole ring. researchgate.net The nitro group in 1-methyl-5-nitro-1H-imidazole is slightly twisted out of the plane of the imidazole ring. nih.gov

Halogenation: Direct halogenation of the imidazole ring is possible, typically occurring at the C4 and C5 positions, depending on the directing effects of the existing substituents.

The directing effect of the substituent at the 5-position (the benzaldehyde group) will influence the position of further electrophilic attack on the imidazole ring. The electron-withdrawing nature of the benzaldehyde group would be expected to deactivate the ring towards electrophilic substitution.

Nucleophilic Reactivity of Imidazole Nitrogen Atoms

The lone pair of electrons on the "pyridine-like" nitrogen atom (N3) of the imidazole ring is available for reaction with electrophiles. youtube.com

N-Alkylation/Quaternization: The unmethylated nitrogen atom of the imidazole ring can be alkylated using an alkyl halide. nih.govotago.ac.nz This reaction leads to the formation of a quaternary imidazolium (B1220033) salt. wikipedia.org For example, 1,4-dimethyl-1H-imidazole-5-carbaldehyde can be reacted with trimethyloxonium (B1219515) tetrafluoroborate (B81430) to form the 5-formyl-1,3,4-trimethyl-imidazolium salt. dergipark.org.trresearchgate.net The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by steric and electronic factors of both the imidazole substrate and the alkylating agent. otago.ac.nz

This quaternization is a key step in the synthesis of many ionic liquids, where the properties of the resulting salt can be tuned by the choice of the alkylating agent and the counter-anion. wikipedia.org

Reactivity of the Phenyl Ring

The phenyl ring of this compound is subject to the electronic influences of both the imidazole and aldehyde substituents. These groups modulate the electron density of the aromatic ring and direct the regiochemical outcome of substitution reactions.

The substitution pattern on the phenyl ring is governed by the combined directing effects of the 1-methyl-1H-imidazol-5-yl group and the aldehyde group. The aldehyde (-CHO) is an electron-withdrawing group and acts as a deactivator and a meta-director for electrophilic aromatic substitution. Conversely, the 1-methyl-1H-imidazol-5-yl substituent is considered an electron-donating group, thereby activating the ring and directing incoming electrophiles to the ortho and para positions relative to itself.

Given that the imidazole and aldehyde groups are in a para relationship (positions 1 and 4), their directing effects converge on the same carbons. The positions ortho to the activating imidazole group (and meta to the deactivating aldehyde group) are the most favorable sites for electrophilic attack. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are predicted to yield 3- and/or 5-substituted products. The imidazole ring itself is electron-rich and can also undergo electrophilic substitution, sometimes competing with reactions on the phenyl ring.

Cyclization and Heterocyclic Annulation Reactions

The aldehyde functional group of this compound is a key reactive center for constructing a variety of heterocyclic rings. Through condensation and subsequent cyclization reactions, it serves as a crucial C1 synthon for annulation strategies, leading to diverse fused and polyheterocyclic systems.

The aldehyde moiety readily participates in reactions with binucleophilic reagents to form five- and six-membered heterocyclic rings.

Pyrazole: Pyrazole derivatives can be synthesized from this compound via a multi-step sequence. The process typically begins with a base-catalyzed Claisen-Schmidt condensation of the aldehyde with a substituted acetophenone to form an α,β-unsaturated ketone, commonly known as a chalcone. nih.gov Subsequent cyclocondensation of this chalcone intermediate with hydrazine (B178648) or its derivatives yields the corresponding pyrazole ring system. nih.govsemanticscholar.org

| Step | Reactants | Conditions | Intermediate/Product |

| 1 | This compound, Acetophenone | Base catalyst (e.g., NaOH, KOH) | Chalcone Intermediate |

| 2 | Chalcone Intermediate, Hydrazine Hydrate | Reflux in solvent (e.g., Ethanol, Acetic Acid) | Pyrazole derivative |

Thiazole (B1198619): The synthesis of thiazole rings can be achieved through a Hantzsch-type synthesis. A common route involves the reaction of the aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone. nih.gov This intermediate can then undergo cyclocondensation with an α-haloketone, such as phenacyl bromide, to furnish the desired thiazolyl-substituted product. nih.gov

Thiadiazole: 1,3,4-Thiadiazole (B1197879) derivatives are readily accessible from this compound. The synthesis involves the condensation of the aldehyde with thiosemicarbazide to yield the corresponding thiosemicarbazone. nih.gov This intermediate is then subjected to oxidative cyclization using reagents like ferric chloride (FeCl₃) to afford the 1,3,4-thiadiazole ring. nih.gov

| Reagent | Conditions | Product | Reference |

| Thiosemicarbazide, FeCl₃ | Warm alcohol, water | 2-amino-5-[4-(1-methyl-1H-imidazol-5-yl)phenyl]-1,3,4-thiadiazole | nih.gov |

Pyran: While specific examples for this exact aldehyde are not prevalent, pyran annulation is a plausible transformation. For instance, a Knoevenagel condensation of the aldehyde with an active methylene compound like malononitrile, followed by a Michael addition and subsequent intramolecular cyclization, can lead to the formation of a highly functionalized pyran ring.

Azetidinone (β-Lactam): The formation of an azetidinone ring can be accomplished via the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. The aldehyde is first converted into an imine (Schiff base) by condensation with a primary amine. The resulting imine is then reacted with a ketene, typically generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine, to produce the β-lactam ring.

The aldehyde is also a valuable precursor for synthesizing more complex, multi-ring heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrimidine (B1678525): Pyrimidine rings can be constructed using the aldehyde as a starting point. A versatile method involves the reaction of the aldehyde with β-dicarbonyl compounds or their synthetic equivalents in the presence of an amidine source like guanidine (B92328) or urea (B33335). For example, multicomponent reactions involving the aldehyde, a ketone, and a urea or thiourea (B124793) derivative can lead to dihydropyrimidinone structures through the Biginelli reaction. Research on related benzimidazole-containing aldehydes has shown their utility in synthesizing pyrimidine hybrids. nih.govnih.govrsc.org

Oxazinone: The synthesis of imidazo-1,4-oxazinone derivatives has been reported starting from related C-2 aroyl imidazole compounds. nih.govresearchgate.netnih.gov The general strategy involves the reduction of the carbonyl group to an alcohol, followed by N-acylation with chloroacetyl chloride and subsequent intramolecular cyclization to form the 1,4-oxazinone ring. nih.govnih.gov A similar pathway could be envisioned for this compound, where the aldehyde is first oxidized to the corresponding carboxylic acid or reduced to the alcohol to create a suitable handle for the subsequent acylation and cyclization steps.

Advanced Spectroscopic and Structural Characterization Techniques for 4 1 Methyl 1h Imidazol 5 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would be required for unambiguous structural confirmation.

The ¹H NMR spectrum would provide information on the number of different types of protons and their chemical environments. The expected signals for this compound would be:

Aldehyde Proton (-CHO): A singlet peak is anticipated in the downfield region, typically between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group.

Benzene (B151609) Ring Protons: The protons on the para-substituted benzene ring would appear as two distinct doublets. The two protons ortho to the aldehyde group would be more deshielded (expected around δ 7.9-8.1 ppm) than the two protons ortho to the imidazole (B134444) ring (expected around δ 7.5-7.7 ppm). The coupling constant between these adjacent protons would be in the range of J = 8-9 Hz.

Imidazole Ring Protons: Two singlets are expected for the protons on the imidazole ring. The proton at the C2 position would likely appear further downfield (e.g., δ 7.6-7.8 ppm) compared to the proton at the C4 position (e.g., δ 7.1-7.3 ppm).

N-Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group attached to the nitrogen atom would be observed in the upfield region, likely around δ 3.7-4.0 ppm.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, ten distinct signals would be expected:

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield, typically in the range of δ 190-195 ppm.

Benzene Ring Carbons: Four signals are expected for the six carbons of the benzene ring. The carbon to which the aldehyde group is attached (C1') and the carbon bonded to the imidazole ring (C4') would be distinct quaternary carbons. The two sets of equivalent CH carbons would also be observable, with their chemical shifts influenced by the electron-withdrawing aldehyde and the electronic nature of the imidazole substituent.

Imidazole Ring Carbons: Three signals would correspond to the imidazole ring carbons. The C5 carbon, attached to the bulky phenyl group, and the C2 and C4 carbons would all have distinct chemical shifts. The C2 carbon is typically found around δ 138-140 ppm, while C4 and C5 would be in the δ 120-135 ppm range.

N-Methyl Carbon (-CH₃): The carbon of the N-methyl group would appear in the upfield region of the spectrum, typically around δ 30-35 ppm.

To confirm the specific substitution pattern and assign all signals unambiguously, 2D NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with its directly attached carbon atom. It would definitively link the proton signals for the benzene, imidazole, and methyl groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying connectivity across multiple bonds (typically 2-3 bonds). Key expected correlations for this compound would include:

A correlation between the aldehyde proton (CHO) and the C1' carbon of the benzene ring.

Correlations between the N-methyl protons and the C2 and C5 carbons of the imidazole ring, confirming the methyl group's position at N1.

Correlations between the imidazole C5 proton and carbons of the benzene ring (C1' and C2'/C6'), confirming the point of attachment between the two rings.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₀N₂O), the exact molecular weight is 186.0793 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 186. Key fragmentation pathways would likely involve:

Loss of the aldehyde proton (-H) to give a stable acylium ion at m/z 185, which is often a prominent peak.

Loss of the formyl radical (-CHO) to yield a fragment at m/z 157.

Cleavage of the bond between the phenyl and imidazole rings, leading to fragments corresponding to the benzaldehyde (B42025) cation (m/z 105) and the methyl-imidazole cation (m/z 81) or radical.

Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. Key absorption bands expected for this compound include:

A strong, sharp peak for the aldehyde C=O stretch, typically found in the region of 1690-1715 cm⁻¹.

Two moderate peaks for the aldehyde C-H stretch (Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ range.

Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

C-N stretching vibrations associated with the imidazole ring, typically appearing in the 1300-1400 cm⁻¹ region.

UV-Visible Spectroscopy: This technique analyzes electronic transitions within the molecule. The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the conjugated system formed by the benzaldehyde and imidazole rings. Due to this extended conjugation, absorption would be expected in the 250-300 nm range, similar to other substituted benzaldehydes and phenylimidazoles.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound has not been found in the searched literature, X-ray crystallography on a suitable single crystal would provide definitive proof of its three-dimensional structure. This analysis would determine:

The precise bond lengths and angles of the entire molecule.

The planarity of the imidazole and benzene rings.

The dihedral angle between the planes of the imidazole and benzene rings, which indicates the degree of twisting in the solid state.

The crystal system, space group, and unit cell dimensions.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, that dictate the crystal packing arrangement. For a related isomer, 4-(1H-imidazol-1-yl)benzaldehyde, studies have shown that molecules are held together in the solid state via weak C—H···O/N interactions. iucr.org

A comprehensive article on the advanced spectroscopic, structural, and chromatographic characterization of the chemical compound This compound cannot be generated as per the specified outline.

Extensive searches for dedicated scientific literature containing experimental data for this specific molecule have not yielded the required information for the requested sections. The publicly available research data focuses primarily on a structurally different isomer, 4-(1H-imidazol-1-yl)benzaldehyde, and other related imidazole derivatives. As the precise substitution pattern on the imidazole ring fundamentally dictates its crystallographic and chromatographic properties, data from these other compounds cannot be used to accurately describe this compound.

Crystal System and Space Group Analysis: No published single-crystal X-ray diffraction studies are available.

Intermolecular Interactions and Supramolecular Assembly: Without crystallographic data, a factual analysis of intermolecular interactions and crystal packing is not possible.

Bond Length and Angle Analysis: Specific, experimentally determined bond lengths and angles are not documented.

Chromatographic Methods: While general chromatographic techniques are used for similar compounds, no specific Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) methods detailing conditions and results for the purity assessment or reaction monitoring of this exact compound are available.

Therefore, it is not possible to provide a scientifically accurate and authoritative article that adheres to the strict content requirements of the prompt.

Theoretical and Computational Investigations of 4 1 Methyl 1h Imidazol 5 Yl Benzaldehyde

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modelling method used in chemistry, physics, and materials science to investigate the electronic structure (or nuclear structure) of many-body systems, in particular atoms, molecules, and the condensed phases.

Geometry Optimization and Electronic Structure Calculations

A fundamental step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. This provides key information on bond lengths, bond angles, and dihedral angles. For similar imidazole (B134444) derivatives, these parameters are often calculated using DFT methods with various basis sets and compared with experimental data where available. Such calculations for 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde would reveal the precise three-dimensional structure of the molecule.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive molecule. For various imidazole compounds, HOMO-LUMO analysis has been used to understand their charge transfer interactions and bioactivity.

Vibrational Frequency Analysis

Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimental spectra, researchers can confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a model of molecular electronic systems in which atoms are defined as open quantum systems. QTAIM analysis can be used to characterize the nature of chemical bonds within a molecule, distinguishing between ionic, covalent, and charge-transfer interactions based on the electron density distribution.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of the bonds between atoms. For imidazole derivatives, NBO analysis helps in understanding the stability arising from electron delocalization between occupied and unoccupied orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. This allows for the prediction and interpretation of UV-visible absorption spectra. For this compound, TD-DFT calculations would provide insights into its electronic transitions and photophysical properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvents, and binding to biological targets. For imidazole derivatives, MD simulations have been instrumental in understanding their behavior in various environments, particularly in the context of drug design and materials science.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational chemistry offers robust methods for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) is a widely used method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts, while Time-Dependent DFT (TD-DFT) is employed for simulating Ultraviolet-Visible (UV-Vis) spectra.

Due to the scarcity of published computational data for this compound, we present experimental NMR data for the closely related analog, 1-methyl-5-phenyl-1H-imidazole , which lacks the aldehyde functional group on the phenyl ring. This data serves as a valuable reference for understanding the electronic environment of the core structure.

Table 1: Experimental NMR Data for 1-methyl-5-phenyl-1H-imidazole

| Parameter | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |

|---|---|---|

| Imidazole H-4 | 7.11 | 129.7 |

| Imidazole H-2 | 7.52 | 138.9 |

| N-CH₃ | 3.66 | 33.4 |

| Phenyl H | 7.34-7.47 (m) | 128.4, 128.7, 129.7 |

| Phenyl C (ipso) | - | 133.4 |

Data sourced from publicly available information for 1-methyl-5-phenyl-1H-imidazole.

The prediction of UV-Vis spectra via TD-DFT calculations involves determining the excitation energies and oscillator strengths of electronic transitions within the molecule. For phenyl-imidazole derivatives, the spectra are typically characterized by π → π* transitions. The presence of the benzaldehyde (B42025) group in the target molecule, with its carbonyl chromophore and potential for extended conjugation, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to 1-methyl-5-phenyl-1H-imidazole.

Global Reactivity Descriptors and Fukui Functions

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness (η), and the electrophilicity index (ω).

HOMO and LUMO : The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

HOMO-LUMO Gap : A smaller gap suggests higher reactivity and lower kinetic stability.

Chemical Hardness (η) : This measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω) : This quantifies the ability of a molecule to accept electrons.

While a specific table of global reactivity descriptors for this compound is not available, studies on various imidazole derivatives have shown that these parameters are sensitive to the nature and position of substituents. kfupm.edu.sa

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most likely to participate in chemical reactions. For imidazole derivatives, the nitrogen atoms and certain carbon atoms of the imidazole ring are often identified as key reactive sites. The benzaldehyde substituent in the target molecule would significantly influence the Fukui functions, with the carbonyl carbon being a primary site for nucleophilic attack.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Research on this compound and its Applications Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and publicly accessible research, detailed information regarding the specific chemical compound this compound and its research applications is not available. The requested article, focusing on its role as a synthetic intermediate, its use in the development of functional materials, and its applications in catalysis, cannot be generated based on current scientific literature.

The investigation sought to elaborate on the following areas:

Research Applications and Derivatization Strategies Involving 4 1 Methyl 1h Imidazol 5 Yl Benzaldehyde

Applications in Catalysis

While extensive research exists for structurally similar isomers, such as 4-(1H-imidazol-1-yl)benzaldehyde and derivatives of 4-methyl-5-imidazolecarbaldehyde, no specific studies detailing the synthesis, derivatization, or application of 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde in the outlined areas could be identified. iucr.orgdergipark.org.trnih.govscirp.orgwikipedia.orgresearchgate.netresearchgate.netnih.govgoogle.comdergipark.org.trnih.govmdpi.comlongdom.org

The aldehyde functional group on the benzaldehyde (B42025) moiety, combined with the substituted imidazole (B134444) ring, suggests that this compound could theoretically serve as a valuable building block in organic synthesis. However, without specific studies, any discussion of its reactivity, potential to form heterocyclic scaffolds, or its utility in constructing complex molecules would be purely speculative.

Similarly, the potential for this compound to be used in functional materials, such as dyes, fluorescent probes, or OLEDs, is plausible given the properties of other imidazole-based compounds. The imidazole ring is a known component in various optically and electronically active materials. researchgate.netnih.gov Nevertheless, no data on the photophysical or electronic properties of this compound has been published.

Furthermore, the field of catalysis often utilizes imidazole derivatives as ligands for metal catalysts or as organocatalysts themselves. The nitrogen atoms in the imidazole ring can coordinate to metal centers, influencing their catalytic activity. However, no records of this compound being employed in any catalytic applications were found.

Ligand Design for Metal Complexes

The imidazole moiety is a well-established ligand in coordination chemistry, demonstrating a high affinity for a wide range of metal cations. wikipedia.org This is attributed to the lone pair of electrons on the pyridine-like nitrogen atom (N3) of the imidazole ring, which can readily coordinate to a metal center. The compound this compound serves as a monodentate ligand through this nitrogen atom.

Furthermore, the aldehyde functional group provides a site for synthetic modification, allowing for the creation of more complex, multidentate ligands. Through Schiff base condensation reactions, the aldehyde can be converted into an imine, incorporating additional donor atoms (such as nitrogen or oxygen) into the molecular framework. This strategy is employed to synthesize ligands that can form stable complexes with various transition metals. For instance, Schiff base ligands derived from the related 4-(1H-imidazol-1-yl)-benzaldehyde have been successfully used to create silver(I) complexes. core.ac.uk Similarly, benzimidazole-based ligands, formed from precursor aldehydes, create stable complexes with transition metals like iron and zinc, which are valuable in coordination chemistry and materials science. nih.gov

The general synthetic approach is outlined below:

Table 1: Derivatization for Metal Complex Ligands| Reactant | Reaction Type | Resulting Ligand Functionality | Potential Coordinating Metals |

|---|---|---|---|

| Amine (R-NH₂) | Schiff Base Condensation | Imine (C=N) | Ag(I), Cu(II), Ni(II), Co(II) core.ac.ukresearchgate.net |

| Hydrazine (B178648) derivative | Condensation | Hydrazone | Transition Metals |

These derivatization strategies transform the initial benzaldehyde into versatile chelating agents capable of forming stable, often octahedral, coordination complexes with enhanced catalytic or biological properties. researchgate.net

Organic Catalysis

The imidazole ring itself can function as an organocatalyst. Its amphoteric nature, possessing both a weakly acidic N-H proton (in the non-methylated form) and a basic pyridine-like nitrogen, allows it to participate in catalytic cycles. ias.ac.in Imidazole is known to catalyze various organic transformations, such as the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, where it acts as a mild base to facilitate the reaction cascade. ias.ac.in

While direct catalytic applications of this compound are not extensively documented, the inherent catalytic capability of the imidazole core suggests its potential in this field. The N-methylation at the 1-position removes the acidic proton but preserves the basic nitrogen atom, which can still act as a base catalyst. Derivatives of this compound, particularly those that enhance the catalytic activity of the imidazole ring or introduce new catalytic sites, represent an area for further exploration.

Medicinal Chemistry Scaffolds and Drug Discovery Strategy

The structural components of this compound are recognized pharmacophores, making the compound a highly valuable starting point for the development of new therapeutic agents.

Imidazole and Benzaldehyde Moieties in Pharmacophore Design

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including antifungal, anticancer, and antiprotozoal agents. wikipedia.orgdergipark.org.trdergipark.org.trresearchgate.net Its presence is a key feature in drugs like the antifungal clotrimazole (B1669251) and the anti-cancer agent mercaptopurine. wikipedia.org The benzaldehyde moiety serves as a versatile chemical handle and a structural component that can be elaborated into various pharmacologically active structures like chalcones and Schiff bases. mdpi.comnih.gov

The combination of these two moieties in a single molecule has proven to be a successful strategy in drug design. For example, imidazole-containing chalcones, synthesized from 4-(1H-imidazol-1-yl)benzaldehyde, have demonstrated potent antifungal activity against Aspergillus fumigatus. mdpi.com Hybrid pharmacophore approaches, which link the imidazole core to other active heterocycles like triazoles, have also yielded promising anticancer agents. nih.govresearchgate.net

Scaffold for Novel Compound Libraries

In modern drug discovery, the generation of compound libraries around a central scaffold is a key strategy for identifying lead compounds. Imidazole-carbaldehydes, such as this compound, are ideal scaffolds for this purpose. dergipark.org.trresearchgate.net The aldehyde group is a prime site for chemical diversification, allowing for the attachment of a wide array of chemical groups through various reactions.

Table 2: Reactions for Compound Library Synthesis

| Reaction Type | Reagent Class | Resulting Functional Group/Structure |

|---|---|---|

| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated carbonyls |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenes |

| Reductive Amination | Amines | Substituted amines |

| Condensation | Hydrazides, Thiosemicarbazide (B42300) | Hydrazones, Thiosemicarbazones mdpi.com |

This synthetic tractability allows for the rapid creation of a large and diverse set of derivatives from a single, readily accessible starting material, which can then be screened for various biological activities.

Analog Synthesis for Structure-Activity Relationship Studies

Once a lead compound is identified, the synthesis of analogs is crucial for conducting Structure-Activity Relationship (SAR) studies. These studies help to optimize the compound's potency, selectivity, and pharmacokinetic properties. The this compound framework is well-suited for such studies.

Systematic modifications can be made to explore the chemical space around the initial hit. For instance:

Derivatization of the aldehyde: As detailed above, the aldehyde can be converted into a wide range of functional groups (imines, alcohols, alkenes, etc.). mdpi.comchemicalbook.comnih.gov The biological activity of each analog provides insight into which functionalities are favorable for interaction with the biological target.

Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzaldehyde ring can modulate the electronic properties and steric profile of the molecule.

Modification of the imidazole ring: While the core imidazole is often retained, analogs with different substituents on the imidazole ring can be synthesized to probe for additional binding interactions.

A quantitative structure-activity relationship (QSAR) study on 4-imidazolyl-1,4-dihydropyridines as calcium channel blockers highlights how systematic modification of an imidazole-containing scaffold can lead to predictive models for designing more potent compounds. nih.gov Similarly, the synthesis of various derivatives from 4-methyl-1H-imidazole-5-carbaldehyde has been explored to generate new compounds with potential biological activities, forming the basis of SAR exploration. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-(1-methyl-1H-imidazol-5-yl)benzaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted imidazole with a benzaldehyde derivative. For example, multi-step reactions using catalysts (e.g., palladium for cross-coupling) or nucleophilic substitution under controlled temperatures (40–80°C) are common. Optimization may include solvent selection (e.g., ethanol or DMF), stoichiometric adjustments, and monitoring via TLC or HPLC . Evidence from similar imidazole-benzaldehyde hybrids suggests that microwave-assisted synthesis can reduce reaction times while improving yields .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR : and NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and imidazole ring protons (δ 7.2–8.1 ppm).

- IR : Stretching frequencies for C=O (~1700 cm) and C-N (~1250 cm) validate functional groups.

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks, critical for confirming regiochemistry .

Q. What are the primary biological or pharmacological applications of this compound in current research?

Imidazole-benzaldehyde hybrids are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. The aldehyde group enables Schiff base formation with biological amines, while the imidazole ring facilitates metal coordination in enzyme active sites (e.g., cytochrome P450 inhibition) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Docking studies (e.g., AutoDock Vina) model interactions with targets like kinases or microbial enzymes. For instance, the imidazole nitrogen may coordinate with Mg in ATP-binding pockets, while the benzaldehyde moiety occupies hydrophobic pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from substituent positioning (e.g., para vs. meta aldehyde groups) or assay conditions (e.g., pH affecting aldehyde reactivity). Systematic SAR studies comparing analogs (e.g., 3-(1-methyl-imidazol-5-yl)benzaldehyde vs. the target compound) can isolate structural determinants of activity .

Q. How does the compound behave under varying experimental conditions (e.g., pH, temperature)?

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Low melting points and hygroscopicity complicate crystallization. Slow evaporation in mixed solvents (e.g., DCM/hexane) or using seeding techniques with SHELXD for phase refinement improves crystal quality. Twinning, common in imidazole derivatives, requires careful data integration .

Methodological Guidance

Q. How to design a robust SAR study for derivatives of this compound?

- Core modifications : Introduce halogens, methyl, or methoxy groups at the benzaldehyde para position.

- Assay selection : Use standardized microbial (e.g., MIC against S. aureus) or enzymatic (e.g., IC for urease) assays.

- Data normalization : Compare results against controls like 2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde to contextualize activity .

Q. What are best practices for handling and storing this compound to prevent degradation?

Store under inert atmosphere (N) at –20°C, sealed with desiccants. Avoid prolonged exposure to light or moisture, which accelerates aldehyde oxidation. Purity should be verified via HPLC before critical experiments .

Q. How to troubleshoot low yields in Suzuki-Miyaura coupling reactions involving this compound?

- Catalyst optimization : Use Pd(PPh) with ligand additives (e.g., SPhos).

- Base selection : KCO in ethanol/water mixtures enhances coupling efficiency.

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients isolates the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.